molecular formula C19H20N2O5S B2940844 N-(4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide CAS No. 1428360-23-9

N-(4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2940844
CAS No.: 1428360-23-9
M. Wt: 388.44
InChI Key: WQOVTQBZAIZQMV-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a 2-methoxyphenoxy moiety linked via a but-2-yn-1-yl spacer to a sulfamoyl group, which is further attached to a phenylacetamide backbone.

Properties

IUPAC Name

N-[4-[4-(2-methoxyphenoxy)but-2-ynylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-15(22)21-16-9-11-17(12-10-16)27(23,24)20-13-5-6-14-26-19-8-4-3-7-18(19)25-2/h3-4,7-12,20H,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOVTQBZAIZQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a complex compound with potential biological activities, particularly in the fields of antibacterial and anticancer research. Its structure incorporates a sulfamoyl group, which is known for its pharmacological properties, including inhibition of bacterial growth and potential antitumor effects.

Chemical Structure

The compound can be represented structurally as follows:

N 4 N 4 2 methoxyphenoxy but 2 yn 1 yl sulfamoyl phenyl acetamide\text{N 4 N 4 2 methoxyphenoxy but 2 yn 1 yl sulfamoyl phenyl acetamide}

This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

Antibacterial Properties

Sulfamoyl compounds are recognized for their antibacterial activity. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This action leads to a bacteriostatic effect, preventing bacterial growth and replication .

In vitro studies have indicated that derivatives of sulfamoyl compounds exhibit significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The specific compound under investigation may share similar mechanisms, contributing to its antibacterial efficacy.

Anticancer Activity

Research has shown that certain sulfonamide derivatives possess anticancer properties by inhibiting tumor cell growth. For instance, studies have demonstrated that modifications in the sulfamoyl group can enhance the cytotoxicity against cancer cell lines . The compound's ability to inhibit tumor growth may be attributed to its interference with cellular pathways involved in proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on various sulfamoyl compounds, including derivatives similar to this compound, revealed that these compounds exhibited IC50 values in the low micromolar range against E. coli and other pathogens. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity .

Study 2: Antitumor Potential

In a separate investigation focusing on the anticancer properties of sulfamoyl derivatives, researchers found that specific modifications led to increased apoptosis in cancer cell lines. The study highlighted the importance of the methoxyphenoxy group in enhancing the compound's ability to induce cell death through mitochondrial pathways .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntibacterialE. coli5.0Inhibition of dihydropteroate synthase
AntibacterialStaphylococcus aureus3.5Inhibition of folate synthesis
AnticancerHeLa Cells10.0Induction of apoptosis via mitochondrial pathways
AnticancerMCF-7 Cells8.0Inhibition of cell proliferation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Analogs with Sulfamoyl-Acetamide Pharmacophores

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Key Structural Features Pharmacological Activity Reference Data
Target Compound 2-Methoxyphenoxy-alkyne-sulfamoyl-phenylacetamide Not explicitly reported (likely anti-inflammatory or anticancer)
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide 4-Methoxybenzyl-sulfamoyl-phenylacetamide IDO1 inhibition (HeLa IC₅₀: 5.88 mM)
N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)acetamide Pyridine-sulfamoyl-phenylacetamide Anticancer (colon cancer apoptosis inducer)
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl-sulfamoyl-phenylacetamide Undisclosed (structural analog)
2-(5-Methoxybenzimidazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2e) Thiazole-sulfamoyl-phenylacetamide with benzimidazole MMP-9 and cathepsin D/L inhibition

Key Observations :

  • The sulfamoyl group is critical for binding to enzymes like IDO1 or MMP-9, as seen in compounds .
  • Alkyne spacers (target compound) may confer rigidity and metabolic stability compared to flexible alkyl chains in analogs .

Pharmacological Activity Comparison

Key Insights :

  • The target compound’s 2-methoxyphenoxy group may enhance anti-inflammatory activity, akin to paracetamol analogs in .
  • Compared to pyrazole-sulfonamide hybrids (), the absence of a heterocyclic core in the target compound may reduce anticancer potency but improve synthetic accessibility.

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Name Melting Point (°C) Rf Value (Solvent System) Key Spectral Features (IR/NMR)
Target Compound Not reported Not reported Likely C≡C stretch (2100–2260 cm⁻¹)
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide Not reported Not reported SO₂ asym/sym stretches (~1350, 1150 cm⁻¹)
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide 168–173 0.79 (EtOAc:MeOH:hexane:DCM) NH stretches (~3300 cm⁻¹), C=O (~1680 cm⁻¹)

Structural Implications :

  • The target compound’s alkyne spacer may lower polarity compared to dichlorophenyl-containing analogs (), affecting solubility.
  • Sulfonamide and acetamide functionalities consistently show IR peaks for SO₂ and C=O groups across analogs ().

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